molecular formula C15H18N2O3 B12002491 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea

3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea

Cat. No.: B12002491
M. Wt: 274.31 g/mol
InChI Key: VESAFFRBLZDXJU-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is an organic compound with the molecular formula C15H18N2O3 This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a urea moiety through a hydroxyethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea typically involves the reaction of naphthalen-1-yl isocyanate with 2-(2-hydroxyethoxy)ethylamine. The reaction proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:

Naphthalen-1-yl isocyanate+2-(2-hydroxyethoxy)ethylamineThis compound\text{Naphthalen-1-yl isocyanate} + \text{2-(2-hydroxyethoxy)ethylamine} \rightarrow \text{this compound} Naphthalen-1-yl isocyanate+2-(2-hydroxyethoxy)ethylamine→this compound

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxyethyl chain can facilitate binding to hydrophilic sites, while the naphthalene ring can interact with hydrophobic regions, enhancing its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(2-Hydroxyethoxy)ethyl]-1-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.

    3-[2-(2-Hydroxyethoxy)ethyl]-1-(pyridin-2-yl)urea: Contains a pyridine ring, offering different electronic properties.

Uniqueness

3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is unique due to the presence of the naphthalene ring, which provides distinct aromaticity and electronic characteristics. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the development of advanced materials or as a biochemical probe.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C15H18N2O3/c18-9-11-20-10-8-16-15(19)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H2,16,17,19)

InChI Key

VESAFFRBLZDXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCOCCO

Origin of Product

United States

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